

Application Note: Spectroscopic Analysis of 2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxybenzophenone**

Cat. No.: **B104022**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenone is a key chemical intermediate and a common moiety in various pharmaceuticals and UV stabilizers. A thorough understanding of its structural and electronic properties is crucial for its application in drug development and materials science. This application note provides a detailed overview of the spectroscopic analysis of **2-Hydroxybenzophenone** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes tabulated spectral data, detailed experimental protocols, and visual workflows to aid in the comprehensive characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Hydroxybenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.05	s	1H	-OH
7.69 - 7.57	m	3H	Aromatic H
7.52 - 7.48	m	2H	Aromatic H
7.08 - 7.06	m	2H	Aromatic H
6.89 - 6.87	m	2H	Aromatic H

 ^{13}C NMR (Carbon NMR) DataSolvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
~200	C=O (Ketone)
~163	C-OH
~138	Aromatic C
~136	Aromatic C
~132	Aromatic C
~130	Aromatic C
~129	Aromatic C
~128	Aromatic C
~120	Aromatic C
~119	Aromatic C
~118	Aromatic C

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (intramolecular H-bond)
3100-3000	Medium	Aromatic C-H stretch
1630	Strong	C=O stretch (ketone, conjugated) ^[1]
1600-1450	Medium-Strong	Aromatic C=C stretch ^[1]
1320-1000	Strong	C-O stretch
900-675	Strong	Aromatic C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent: Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~250	High	$\pi \rightarrow \pi$
~340	Low	$n \rightarrow \pi$

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Hydroxybenzophenone** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Hydroxybenzophenone**.

Materials:

- **2-Hydroxybenzophenone** sample

- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Hydroxybenzophenone** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer to NMR Tube:
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - The height of the solution in the tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Hydroxybenzophenone** using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

- **2-Hydroxybenzophenone** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the **2-Hydroxybenzophenone** sample to a fine powder.
 - Add approximately 100-200 mg of the dry KBr powder to the mortar.
 - Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

- Pellet Formation:
 - Transfer the mixture to the anvil of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with the functional groups present in **2-Hydroxybenzophenone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the maximum absorption wavelengths (λ_{max}) of **2-Hydroxybenzophenone**.

Materials:

- **2-Hydroxybenzophenone** sample
- Ethanol, spectroscopic grade
- Volumetric flasks
- Pipettes
- Quartz cuvettes (1 cm path length)

- UV-Vis spectrophotometer

Protocol:

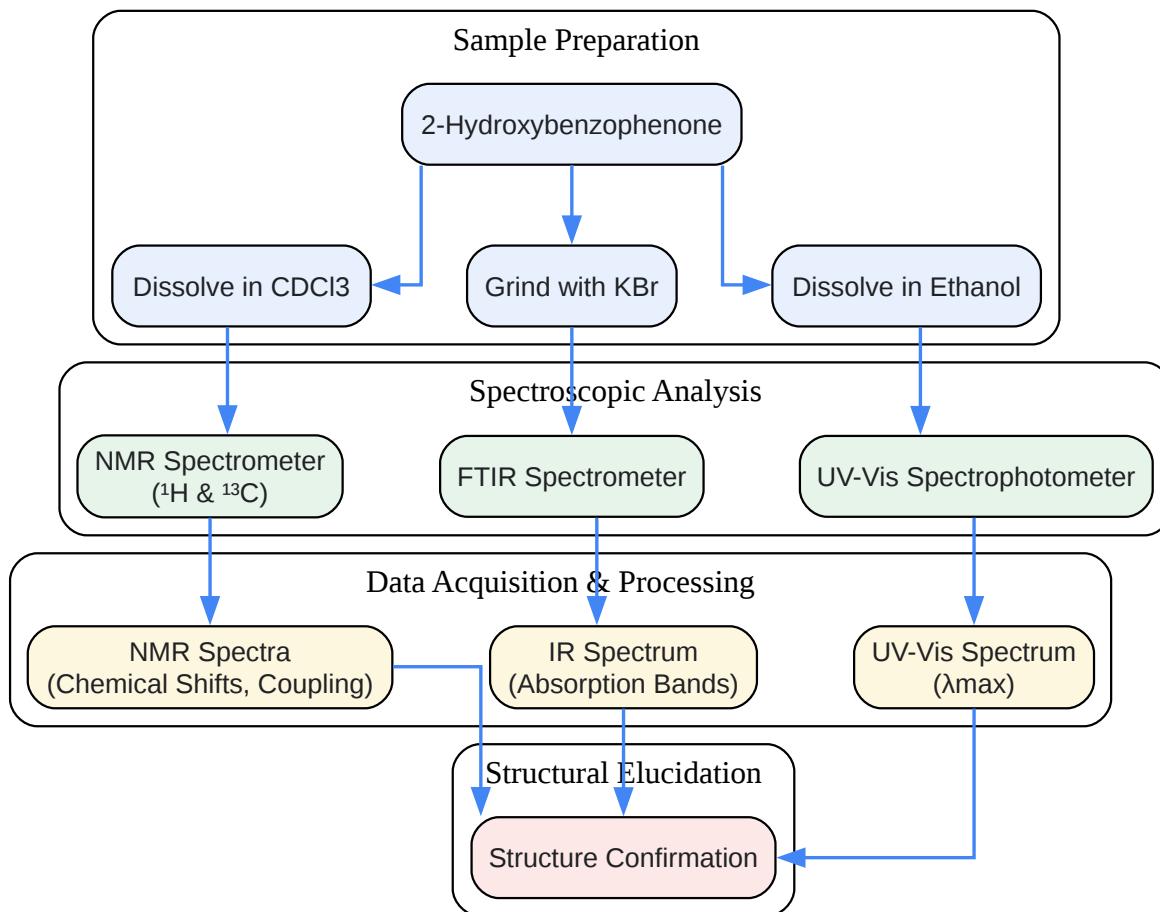
- Sample Preparation:

- Prepare a stock solution of **2-Hydroxybenzophenone** in ethanol of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 μ g/mL.

- Instrument Setup:

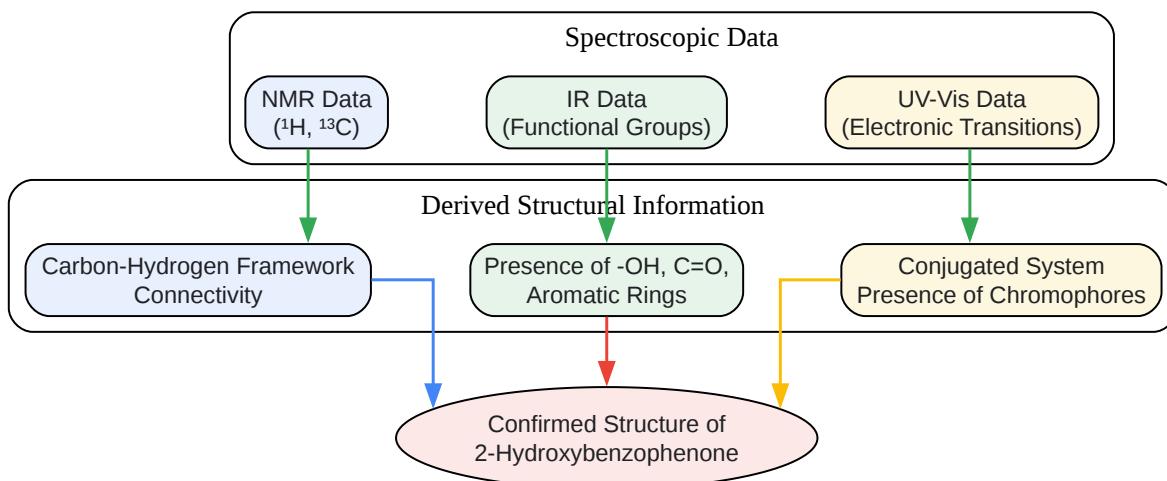
- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Set the wavelength range for scanning (e.g., 200-800 nm).

- Data Acquisition:


- Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference holder.
 - Fill another quartz cuvette with the sample solution and place it in the sample holder.
 - Record the absorbance spectrum of the sample.

- Data Analysis:

- Identify the wavelengths of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the standard solutions.


Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **2-Hydroxybenzophenone**.

[Click to download full resolution via product page](#)

Overall workflow for the spectroscopic analysis of **2-Hydroxybenzophenone**.

[Click to download full resolution via product page](#)

Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of 2-Hydroxybenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104022#spectroscopic-analysis-nmr-ir-uv-vis-of-2-hydroxybenzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com